2,4-Difluorophenyl isothiocyanate

Organic Synthesis Reaction Kinetics Electrophilicity

2,4-Difluorophenyl isothiocyanate (CAS 141106-52-7) is a fluorinated aromatic isothiocyanate building block with the molecular formula C₇H₃F₂NS and a molecular weight of 171.17 g/mol. It is characterized by an isothiocyanate group (-N=C=S) attached to a phenyl ring substituted with fluorine atoms at the 2- and 4-positions, which enhances its electrophilic character and reactivity.

Molecular Formula C7H3F2NS
Molecular Weight 171.17 g/mol
CAS No. 141106-52-7
Cat. No. B021507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluorophenyl isothiocyanate
CAS141106-52-7
Synonyms2,4-Difluoro-1-isothiocyanato-benzene; 
Molecular FormulaC7H3F2NS
Molecular Weight171.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)N=C=S
InChIInChI=1S/C7H3F2NS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H
InChIKeyABGGPKIFVAIRGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluorophenyl Isothiocyanate (141106-52-7): Technical Specifications and Chemical Profile for Procurement


2,4-Difluorophenyl isothiocyanate (CAS 141106-52-7) is a fluorinated aromatic isothiocyanate building block with the molecular formula C₇H₃F₂NS and a molecular weight of 171.17 g/mol . It is characterized by an isothiocyanate group (-N=C=S) attached to a phenyl ring substituted with fluorine atoms at the 2- and 4-positions, which enhances its electrophilic character and reactivity . The compound is a clear liquid with a density of 1.349 g/mL at 25°C and a refractive index (n20/D) of 1.598 . It is primarily employed as an intermediate in the synthesis of heterocycles, pharmaceuticals, and agrochemicals [1].

Why Unsubstituted or Mono-Fluorinated Phenyl Isothiocyanates Cannot Replace 2,4-Difluorophenyl Isothiocyanate in Critical Applications


Generic substitution of 2,4-difluorophenyl isothiocyanate with unsubstituted phenyl isothiocyanate or mono-fluorinated analogs (e.g., 4-fluorophenyl isothiocyanate) is not advisable due to significant differences in electronic properties and subsequent reactivity. The presence of two electron-withdrawing fluorine atoms at the ortho and para positions substantially increases the electrophilicity of the isothiocyanate carbon relative to phenyl isothiocyanate, leading to markedly higher reaction rates with nucleophiles [1]. Furthermore, the specific substitution pattern influences the physicochemical properties and biological activity profiles of downstream derivatives, as demonstrated in antioxidant activity evaluations where compounds incorporating the 2,4-difluorophenyl moiety exhibited distinct potency [2]. Direct replacement may result in failed reactions, lower yields, or altered biological performance, compromising research outcomes and process economics. The quantitative evidence below substantiates these claims.

Quantitative Differentiation of 2,4-Difluorophenyl Isothiocyanate vs. Analogs: Reactivity, Physical Properties, and Downstream Performance Data


Enhanced Electrophilic Reactivity vs. Phenyl Isothiocyanate via Dual Fluorine Substitution

2,4-Difluorophenyl isothiocyanate exhibits increased electrophilic reactivity at the isothiocyanate carbon compared to unsubstituted phenyl isothiocyanate due to the strong electron-withdrawing effect of the two fluorine atoms [1]. While direct kinetic data for this specific compound pair is not publicly available, the class effect is well-established: substitution of electron-withdrawing groups (e.g., NO₂, CF₃) on the phenyl ring of phenyl isothiocyanates is known to significantly increase reaction rates with nucleophiles, with fluorine substitution offering a balance of enhanced reactivity and metabolic stability [1].

Organic Synthesis Reaction Kinetics Electrophilicity

Physical Property Specifications: Purity and Key Handling Parameters

Commercial specifications for 2,4-difluorophenyl isothiocyanate include a minimum purity of 98% (GC) and 96% (HPLC) , with a density of 1.349 g/mL at 25°C, a refractive index (n20/D) of 1.598, and a boiling point range of 46-48°C at 0.5 mmHg .

Chemical Procurement Analytical Specifications Physical Chemistry

Antioxidant Activity of Derived Hydrazinecarbothioamides vs. Triazole Derivatives

In a study by Barbuceanu et al. (2014), hydrazinecarbothioamides synthesized from 2,4-difluorophenyl isothiocyanate and 4-(4-X-phenylsulfonyl)benzoic acid hydrazides (X=H, Cl, Br) exhibited 'excellent antioxidant activity' in the DPPH radical scavenging assay, whereas the corresponding 1,2,4-triazole-3-thione derivatives showed 'good' activity [1]. This demonstrates that the 2,4-difluorophenyl moiety confers a measurable advantage in antioxidant potential within this specific heterocyclic scaffold.

Medicinal Chemistry Antioxidant Assays Structure-Activity Relationship

Dielectric Anisotropy in Liquid Crystal Applications: Fluorinated Isothiocyanates vs. Non-Fluorinated Analogs

Fluorinated isothiocyanates, including derivatives of 2,4-difluorophenyl isothiocyanate, are employed in the synthesis of liquid crystal materials. The presence of fluorine atoms and the isothiocyanate group contributes to high dielectric anisotropy (Δε) and birefringence (Δn), which are crucial for nematic liquid crystal mixtures used in display technologies [1]. While direct data for the simple phenyl isothiocyanate derivative is limited, class-level studies on fluoro-isothiocyanated terphenyls and similar compounds demonstrate that the introduction of fluorine and the -NCS group significantly enhances these key performance parameters compared to non-fluorinated or non-isothiocyanated analogs [2].

Materials Science Liquid Crystals Dielectric Properties

High-Impact Application Scenarios for 2,4-Difluorophenyl Isothiocyanate Based on Quantitative Differentiation


Synthesis of Heterocyclic Compounds with Enhanced Biological Activity

Utilize 2,4-difluorophenyl isothiocyanate as a key building block in the construction of hydrazinecarbothioamides, triazoles, and thiazoles for medicinal chemistry programs. The electron-withdrawing fluorine substituents increase the electrophilicity of the isothiocyanate, facilitating efficient cyclocondensation reactions and generating compounds with proven antioxidant activity [1].

Formulation of High-Performance Nematic Liquid Crystal Mixtures

Employ 2,4-difluorophenyl isothiocyanate as an intermediate to synthesize fluorinated terphenyl and tolane derivatives with high dielectric anisotropy and birefringence. These materials are critical for advanced liquid crystal displays (LCDs) and emerging photonic applications where fast response times and high contrast ratios are required [2].

Development of Agrochemical Active Ingredients

Leverage the reactivity of 2,4-difluorophenyl isothiocyanate to prepare novel sulfonylurea herbicides or fungicidal thiazole derivatives. The difluorophenyl motif can enhance the lipophilicity and metabolic stability of the resulting agrochemicals, potentially improving their efficacy and environmental profile [3].

Precise Protein Labeling and Enzyme Inhibition Studies

Exploit the enhanced electrophilicity of 2,4-difluorophenyl isothiocyanate for selective modification of lysine residues or other nucleophilic sites in proteins. This enables covalent attachment of fluorescent probes or affinity tags for biochemical and biophysical investigations, as well as the development of covalent enzyme inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Difluorophenyl isothiocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.